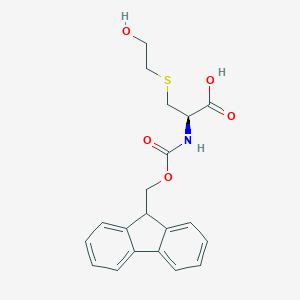

Fmoc-S-2-hydroxyethyl-L-cysteine

Description

Significance of Cysteine Derivatives in Modern Peptide and Protein Science

Cysteine (Cys) holds a position of immense interest in peptide and protein science due to the unique properties of its thiol (-SH) side chain. rsc.orgucl.ac.uk This functional group is central to several biological and chemical processes. The oxidation of two cysteine thiols forms a disulfide bond, a covalent linkage critical for defining the three-dimensional structure, and thus the stability and function, of many peptides and proteins. rsc.orgucl.ac.uk

The high reactivity of the thiol group, however, also presents significant challenges during chemical peptide synthesis. rsc.org It is prone to undesired side reactions, such as alkylation and oxidation. rsc.org For peptides containing multiple cysteine residues, controlling the specific pairing of disulfide bonds (regioselectivity) is a major hurdle. rsc.orgucl.ac.uk To overcome these issues, chemists employ protecting group strategies, where the thiol is temporarily masked to prevent it from participating in unwanted reactions. rsc.orgucl.ac.uk

The development of a vast array of cysteine derivatives, featuring different thiol-protecting groups, has been paramount for advancing the synthesis of complex biomolecules. rsc.orgucl.ac.uk These derivatives are essential for:

Preventing Side Reactions : Ensuring the thiol group does not react during the peptide chain elongation process. rsc.org

Controlled Disulfide Bond Formation : Utilizing "orthogonal" protecting groups, which can be removed selectively under different conditions, allows for the precise and sequential formation of multiple disulfide bridges. ucl.ac.ukrsc.org

Site-Specific Modification (Bioconjugation) : The cysteine thiol is a preferred site for attaching other molecules, such as drugs, imaging agents, or polymers, to a peptide or protein. rsc.orgmdpi.com This is a key strategy in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. rsc.org

Modulating Biological Properties : Introducing specific modifications to the cysteine side chain can enhance a peptide's solubility, stability, or pharmacokinetic profile. mdpi.com

Role of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Advanced Peptide Synthesis Methodologies

The fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in the most widely used technique known as solid-phase peptide synthesis (SPPS). rsc.orgucl.ac.uk In SPPS, a peptide chain is built step-by-step while one end is anchored to a solid resin support. ucl.ac.ukrsc.org This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each step. ucl.ac.ukrsc.org

The Fmoc group functions as a temporary protecting group for the N-terminal amine of an amino acid. Its widespread adoption is due to the advantages of the Fmoc/tBu (tert-butyl) orthogonal strategy . rsc.orgnih.gov In this strategy:

The N-terminal Fmoc group is base-labile, meaning it is removed under mild basic conditions, typically with a solution of piperidine (B6355638). nih.gov

The protecting groups on the reactive side chains of other amino acids (like the tert-butyl group) are acid-labile and are removed at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). nih.gov

This "orthogonality"—the ability to remove one type of protecting group without affecting the other—is a significant advantage over the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) method, which relies on graded levels of acidity for deprotection. nih.gov The mild conditions of the Fmoc strategy are more compatible with the synthesis of peptides containing sensitive modifications, such as phosphorylation or glycosylation, which might be damaged by repeated acid treatments. semanticscholar.org

Specific Advantages and Utility of Fmoc-S-2-hydroxyethyl-L-cysteine in Contemporary Research Applications

This compound is a specialized cysteine derivative designed to offer specific benefits in peptide synthesis. The key modification is the S-(2-hydroxyethyl) group, which replaces the reactive hydrogen of the thiol side chain. This modification imparts several advantageous properties.

One of the primary benefits is the enhancement of the derivative's solubility and reactivity during the synthesis process. chemimpex.com The hydroxyl group increases the polarity of the side chain, which can improve the solubility of the growing peptide, particularly for hydrophobic sequences that are prone to aggregation.

Crucially, the S-(2-hydroxyethyl) group serves as a stable and permanent protecting group for the thiol. By replacing the thiol proton with an alkyl group, it effectively prevents the cysteine residue from forming disulfide bonds or engaging in other unwanted side reactions. This makes it an excellent choice for synthesizing peptides where a free sulfhydryl group is not desired in the final product.

The terminal hydroxyl group on the side chain also provides a unique chemical handle for further functionalization. This makes this compound a valuable tool in bioconjugation and drug development. chemimpex.com Researchers can use this hydroxyl group as an attachment point for other molecules, enabling the creation of novel peptide-based therapeutics or diagnostic agents. chemimpex.com This derivative is therefore particularly useful in research focused on creating bioactive peptides with tailored properties. chemimpex.comlabcompare.com

| Research Application | Utility of this compound |

| Bioactive Peptide Synthesis | Serves as a key building block, with the hydroxyethyl (B10761427) side chain potentially enhancing biological activity and solubility. chemimpex.com |

| Drug Development | Used to create novel peptide-based pharmaceuticals by providing a site for conjugation or modification to improve therapeutic properties. chemimpex.com |

| Bioconjugation | The terminal hydroxyl group acts as a functional handle to attach other biomolecules, surfaces, or drug delivery systems. chemimpex.com |

| Proteomics & Protein Function | Employed as an unusual amino acid analog to help investigate and understand protein structure and function. labcompare.com |

| Antioxidant Research | Its properties make it a tool for studying oxidative stress and developing potential antioxidant therapies. chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S/c22-9-10-27-12-18(19(23)24)21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,22H,9-12H2,(H,21,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIVFUTVJUGBOW-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427285 | |

| Record name | Fmoc-S-2-hydroxyethyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200354-35-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-(2-hydroxyethyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200354-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-S-2-hydroxyethyl-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications in Peptide and Protein Chemistry

Design and Synthesis of Bioactive Peptides Incorporating Fmoc-S-2-hydroxyethyl-L-cysteine

The incorporation of non-canonical amino acids is a cornerstone of modern peptide science, enabling the fine-tuning of biological activity, stability, and pharmacokinetic profiles. This compound provides a versatile scaffold for such modifications.

The S-alkylation of the cysteine thiol with a 2-hydroxyethyl group serves a dual purpose in the synthesis of bioactive peptides. Firstly, it provides robust protection of the highly reactive thiol group, preventing undesired side reactions such as disulfide bond formation during solid-phase peptide synthesis (SPPS). ucl.ac.ukrsc.org Secondly, the terminal hydroxyl group acts as a versatile chemical handle for post-synthetic modifications. This allows for the strategic introduction of various functional groups to modulate the peptide's biological properties. For instance, moieties can be attached to improve solubility, increase enzymatic stability, or introduce labels for imaging or diagnostic purposes. This derivative is particularly useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function. labcompare.com

| Feature | Strategic Advantage |

| S-2-hydroxyethyl Group | Protects the cysteine thiol from oxidation and side reactions during synthesis. ucl.ac.ukrsc.org |

| Terminal Hydroxyl (-OH) | Provides a site for post-synthetic modification (e.g., pegylation, glycosylation, attachment of fluorescent tags). |

| Overall Structure | Allows for the creation of peptides with tailored biological activities and improved physicochemical properties. mdpi.com |

Combinatorial chemistry is a powerful tool for discovering novel peptide-based therapeutics and research probes. google.com The synthesis of peptide libraries, however, presents challenges, particularly with reactive residues like cysteine, which is often excluded to prevent unwanted disulfide cross-linking within the library. umich.edu

This compound overcomes this limitation. Its S-alkylated side chain is stable under the standard conditions of Fmoc-based SPPS, including the repetitive basic treatments with piperidine (B6355638) for Fmoc deprotection. rsc.orgacs.org This stability allows for its seamless inclusion in automated synthesis protocols for generating large and diverse peptide libraries. Furthermore, the hydroxyl functionality on the side chain can be used as a point of diversification, where a core peptide library can be further modified with various chemical entities, exponentially increasing the chemical space explored. delivertherapeutics.com

| Amino Acid Derivative | Suitability for Peptide Libraries | Rationale |

| Standard Fmoc-Cys(Trt)-OH | Moderate | Risk of premature deprotection and disulfide formation, complicating library integrity. umich.edu |

| This compound | High | Thiol is stably protected, preventing side reactions. The hydroxyl group offers a potential site for library diversification post-synthesis. labcompare.comdelivertherapeutics.com |

Advanced Protein Ligation Strategies Employing Cysteine-Based Linkages

The chemical synthesis of large proteins (typically >50 amino acids) is accomplished by ligating smaller, synthetically accessible peptide fragments. Native Chemical Ligation (NCL) and related methods are the premier strategies for achieving this, and cysteine chemistry is central to their success. mdpi.comethz.ch

NCL is a highly efficient and chemoselective reaction that joins two unprotected peptide fragments. mdpi.com The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. ethz.ch The reaction proceeds via a transthioesterification, followed by a spontaneous and irreversible S-to-N acyl shift that forms a native peptide bond at the ligation site. ethz.ch

In the context of NCL, a cysteine derivative like this compound can be used to synthesize the N-terminal cysteine-containing peptide fragment. After the completion of the peptide synthesis, all side-chain protecting groups, including the S-2-hydroxyethyl group, would be removed during the final acid cleavage step to liberate the required N-terminal cysteine for the subsequent ligation reaction.

A significant challenge in Fmoc-based SPPS is the synthesis of the requisite C-terminal peptide thioesters for NCL, as the thioester linkage is generally unstable to the basic piperidine treatment used to remove the Fmoc group. ntu.edu.sg To circumvent this, "safety-catch" strategies and thioester surrogates have been developed. These surrogates are stable throughout the synthesis and are converted into the reactive thioester in a final, dedicated step. ntu.edu.sgresearchgate.net

This compound is an ideal precursor for such a strategy. When this amino acid is incorporated at the C-terminus of a peptide, the final peptide acid can be activated to induce an intramolecular O-to-S acyl shift. This process transfers the C-terminal peptide backbone to the hydroxyl group of the side chain, which then rearranges to form a stable peptide thioester. This method avoids the direct synthesis of a labile thioester on the resin and leverages a post-synthetic activation step to generate the key intermediate required for NCL. This approach is conceptually similar to other methods that use hydroxy-functionalized moieties to generate thioesters via acyl shifts. researchgate.netnih.gov

| Step | Process | Description |

| 1. SPPS | Peptide Synthesis | This compound is incorporated at the C-terminus of the peptide sequence using standard Fmoc-SPPS. |

| 2. Cleavage | Cleavage and Deprotection | The peptide is cleaved from the resin, yielding a C-terminal S-2-hydroxyethyl-cysteine peptide. |

| 3. Activation | O-to-S Acyl Shift | The peptide is treated under specific conditions (e.g., with an activating agent) to induce an intramolecular acyl shift, forming the peptide thioester. |

| 4. Ligation | Native Chemical Ligation | The generated peptide thioester is reacted with an N-terminal cysteine peptide to form a larger protein via NCL. chemrxiv.orgrsc.org |

Orthogonality in chemical synthesis refers to the ability to perform multiple, specific chemical reactions in the same pot without them interfering with one another. ucl.ac.uk In peptide chemistry, orthogonal strategies allow for the precise, stepwise assembly and modification of complex biomolecules.

The unique structure of S-2-hydroxyethyl-cysteine offers potential for developing orthogonal ligation strategies. A peptide containing this residue possesses two distinct, modifiable functional groups post-synthesis: the N-terminal amine (after Fmoc removal) and the side-chain hydroxyl group. This allows for a dual-function approach. For example, one could perform a standard NCL at the peptide's N-terminus while simultaneously or sequentially using the side-chain hydroxyl group for an entirely different conjugation reaction, such as esterification to attach a reporter probe or a small molecule drug. This opens avenues for creating complex, multi-functional protein constructs that are difficult to access using traditional methods. rsc.org

Bioconjugation and Site-Specific Modification of Biomolecules via Cysteine Thiols

The unique reactivity of the thiol side chain in cysteine makes it a primary target for chemoselective modifications in peptide and protein chemistry. Its high nucleophilicity, especially at physiological pH, and relatively low natural abundance allow for precise, site-specific conjugation of various molecules, including drugs, imaging agents, and surface linkers. nih.govexplorationpub.comrsc.org This has led to the development of sophisticated bioconjugates with tailored functions.

This compound is a key building block used in solid-phase peptide synthesis (SPPS) to introduce a cysteine residue that is primed for creating stable thioether linkages. chemimpex.comlabcompare.com The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection for the N-terminus during peptide chain elongation, while the S-hydroxyethyl group serves as a protecting group for the highly reactive thiol. rsc.orgchemimpex.com After the peptide is synthesized and the protecting groups are removed, the exposed cysteine thiol becomes a reactive handle for conjugation.

The formation of thioether bonds is a cornerstone of bioconjugation, often achieved through the reaction of the cysteine thiol with electrophilic partners like maleimides or alkyl halides. mdpi.comresearchgate.net This strategy is widely employed to create "stapled" peptides, where a synthetic linker connects two cysteine residues within a peptide to constrain its conformation, often enhancing its stability and biological activity. researchgate.netnih.gov The resulting bis-thioether linkage is robust and resistant to the reducing environment found in plasma, a limitation often seen with disulfide bonds. rsc.org this compound provides the necessary cysteine precursor to be incorporated at specific sites in the peptide sequence for subsequent thioether stapling or conjugation. chemimpex.com

Table 1: Research Findings on Cysteine-Based Thioether Bioconjugation

| Research Focus | Key Finding | Significance |

|---|---|---|

| Peptide Stapling | Bifunctional reagents with allylic methyl carbonate groups react efficiently with two cysteine residues in a peptide in the presence of a Palladium catalyst to form stable, constrained peptides. nih.gov | Creates chemically stabilized cyclic peptides with potentially enhanced binding affinity and stability compared to native disulfide-bonded versions. nih.gov |

| Antibody-Drug Conjugates (ADCs) | Vinylheteroarenes were identified as optimal scaffolds for the selective and rapid modification of cysteine residues, leading to the synthesis of homogeneous and stable ADCs. rsc.org | Provides a robust method for linking cytotoxic drugs to antibodies via stable thioether bonds, improving the therapeutic window of targeted cancer therapies. rsc.org |

| Proximity-Driven Crosslinking | A strategy using chlorooxime-based crosslinkers initiates rapid cysteine labeling, followed by a proximity-driven reaction with an amine (like lysine) to form bicyclic peptides under physiological conditions. nih.gov | Enables the construction of complex multicyclic peptide structures from simple, natural peptide precursors without the need for complex protecting group strategies. nih.gov |

Cysteine-facilitated bioconjugation is a critical technology in the development of targeted drug delivery systems, most notably in the field of antibody-drug conjugates (ADCs). explorationpub.com ADCs are a class of therapeutics that link a potent cytotoxic drug to a monoclonal antibody, which in turn targets a specific antigen on the surface of cancer cells. nih.govrsc.org This approach aims to deliver the drug payload directly to the tumor, increasing efficacy while minimizing systemic toxicity. rsc.org

The thiol group of cysteine residues, either naturally present or engineered into the antibody structure, serves as an ideal attachment point for the drug-linker complex. rsc.orginvivogen.com Many FDA-approved ADCs utilize maleimide (B117702) chemistry to link the drug to cysteine thiols. explorationpub.com The synthesis of the peptide-based linkers or targeting moieties used in these systems often involves SPPS, where Fmoc-protected amino acids like this compound are essential for introducing the reactive cysteine at the desired position. chemimpex.comscbt.com The hydroxyethyl (B10761427) group on this specific precursor can also enhance solubility and provides a potential point for further modification. chemimpex.com

Recent research has also focused on using cysteine cathepsin inhibitors as trapping agents to improve the retention of targeted radiopharmaceuticals in tumors. nih.gov By incorporating a cysteine-reactive group into a tumor-targeting peptide, the agent can bind to cathepsins within the tumor cell, leading to prolonged retention and enhanced therapeutic or diagnostic effect. nih.gov

Immobilizing peptides onto surfaces is a powerful technique for a wide range of applications, from studying ligand-receptor interactions to developing novel biomaterials and diagnostic arrays. mdpi.comacs.org Controlling the orientation of the immobilized peptide is crucial for ensuring that its active site is accessible for binding. acs.org Cysteine residues, particularly when placed at the N-terminus of a peptide, offer a highly effective and chemoselective method for covalent attachment to surfaces. acs.orgnih.gov

The synthesis of these peptides relies on incorporating a cysteine residue during SPPS, for which this compound can be a suitable building block. chemimpex.comlabcompare.com Once synthesized, the peptide's N-terminal cysteine can react with a variety of surface chemistries. For example, surfaces modified with phenoxy amino squarate moieties have been shown to react exclusively with N-terminal cysteines at a slightly acidic pH (around 5.5), leaving internal cysteine residues untouched. acs.orgnih.gov Another common method is the reaction of the cysteine thiol with surface-grafted maleimide groups via a thio-Michael addition. mdpi.com This precise control over immobilization allows for the creation of well-defined peptide microarrays for high-throughput screening and cell adhesion studies. researchgate.net

Table 2: Chemistries for Surface Immobilization via Cysteine

| Surface Chemistry | Peptide Functional Group | Reaction Type | Key Feature |

|---|---|---|---|

| Phenoxy Amino Squarate | N-Terminal Cysteine | Covalent Coupling | Highly selective for N-terminal cysteine at pH ~5.5, controlling peptide orientation. acs.orgnih.gov |

| Thioester | N-Terminal Cysteine | Native Chemical Ligation | Forms a stable, native peptide bond between the surface and the peptide. researchgate.net |

| Maleimide | Cysteine Thiol | Thio-Michael Addition | A widely used and efficient reaction for attaching thiol-containing biomolecules to surfaces. mdpi.com |

| Aldehyde | N-Terminal Cysteine | Thiazolidine Ring Formation | Chemoselective ligation chemistry for immobilizing peptides. researchgate.net |

Development of Biochemical Probes and Advanced Imaging Agents

The site-specific modification enabled by cysteine residues is instrumental in the synthesis of advanced biochemical probes and imaging agents. By incorporating a cysteine into a peptide sequence using precursors like this compound, researchers can attach a variety of functional moieties, including fluorophores, biotin (B1667282) tags, and radiometal chelators, for mechanistic studies and in vivo imaging. chemimpex.comnih.govmdpi.com

In nuclear medicine, peptides are used to target receptors overexpressed in tumors for diagnostic imaging (e.g., SPECT and PET) and therapy. nih.gov This requires labeling the peptide with a radionuclide. A highly effective strategy is to engineer the peptide itself to act as a chelator for the radiometal, thus avoiding the need for a separate, often bulky, bifunctional chelating agent. nih.govscielo.br

Cysteine residues are central to this approach. A non-essential cysteine can be introduced into a peptide sequence, often at the N-terminus, and its side chain modified to create a highly efficient and specific chelation site. nih.gov For example, a novel N-S-NPy chelate system has been developed by S-alkylating a cysteine residue with a 2-(methyl)pyridine moiety. This system has been successfully used to complex the [MI(CO)3]+ core, where M is Rhenium (Re) or the clinically important diagnostic radionuclide Technetium-99m (99mTc). nih.gov This strategy allows for the stable, site-specific incorporation of the radiometal directly into the peptide structure. nih.gov Other peptide sequences, such as those containing Cys-Gly-Gly-Gly, have also been shown to form stable complexes with the [99mTcO]3+ core. scielo.br The synthesis of these engineered peptides begins with SPPS, where a protected cysteine derivative is incorporated into the growing chain. nih.govscielo.br

To investigate the mechanism of action of bioactive peptides, it is often necessary to label them with probes that allow for their detection and tracking. Cysteine provides an ideal handle for the chemoselective attachment of such labels. nih.gov The synthesis of a peptide containing a cysteine at a specific, non-critical position allows for subsequent modification without disrupting the peptide's biological function.

Using this compound in SPPS allows for the precise placement of this reactive residue. chemimpex.comopcw.org Following synthesis and deprotection, the cysteine's thiol group can be reacted with a variety of labels. For instance, palladium-mediated cysteine allylation can be used to introduce an alkene-containing staple into a peptide, which can then be further functionalized with probes like biotin or fluorescein (B123965) via biorthogonal reactions like the thiol-ene reaction. nih.gov This dual functionality—first constraining the peptide and then adding a label—provides a powerful tool for studying structure-activity relationships and tracking the peptide's interaction with its biological target. nih.gov Similarly, peptides synthesized with cysteine residues have been labeled with biarsenical dyes (e.g., FlAsH·EDT2) for protein detection in complex biological samples. acs.org

Table of Mentioned Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | - |

| Cysteine | Cys |

| Lysine | Lys |

| Rhenium | Re |

| Technetium-99m | 99mTc |

| Biotin | - |

Mechanistic Studies and Chemical Biology Investigations

Elucidation of Reaction Mechanisms in Cysteine Thiol Chemistry Pertinent to Fmoc-S-2-hydroxyethyl-L-cysteine

The chemical environment created during Fmoc-based solid-phase peptide synthesis (SPPS) can lead to several side reactions, particularly when cysteine is the C-terminal residue. The basic conditions required for Fmoc group removal, typically using piperidine (B6355638), can catalyze an elimination reaction at the Cα position of the cysteine residue, forming a dehydroalanine (B155165) (Dha) intermediate. csic.es This intermediate can then undergo a Michael addition with piperidine, resulting in the formation of an N-piperidinyl-Ala adduct, a reaction that compromises the integrity and chirality of the peptide. csic.es

Furthermore, the Fmoc group itself can participate in unexpected side reactions with the cysteine thiol. In one study, the deprotection of an Nα-Fmoc-protected glycocysteine derivative using an excess of morpholine (B109124) or piperidine led to an unanticipated transprotection reaction. researchgate.net Instead of yielding the free thiol, the major product was the S-fluorenylmethyl (Fm) protected thioether. The proposed mechanism involves the deprotonation of the cysteine thiol to a thiolate, which then acts as a nucleophile, attacking the exocyclic double bond of dibenzofulvene—a byproduct generated during the cleavage of the Nα-Fmoc group. researchgate.net The efficiency of this S-Fm formation was found to be highly dependent on the concentration of the base used for deprotection.

| Starting Material | Base Conditions | Nα-deprotected Product | S-Fm Protected Product | Disulfide Product |

| Nα-Fmoc-glycocysteine | 0.1 equiv piperidine | 43% | 22% | 22% |

| Nα-Fmoc-glycocysteine | 6 equiv piperidine | 47% | 46% | - |

| Nα-Fmoc-glycocysteine | 20% piperidine | - | 93% | - |

| This table summarizes the outcomes of a study on the Nα-Fmoc deprotection of a glycocysteine derivative, showing how base concentration influences the formation of the unexpected S-fluorenylmethyl (Fm) protected product. Data sourced from Beilstein J. Org. Chem. 2012, 8, 2149–2155. researchgate.net |

The chemistry of the S-2-hydroxyethyl group itself has been explored in the context of generating peptide-thioesters. Studies on C-terminal hydroxyethylthiol (HET) handles, which are structurally analogous to the S-2-hydroxyethyl moiety, have detailed the O-S acyl shift pathway that occurs under acidic conditions. mdpi.com These investigations also proposed a novel mechanism for the racemization of the C-terminal residue, suggesting that the thiol handle can act as both a nucleophile and a base, facilitating proton abstraction from the α-carbon through a cyclic intermediate. mdpi.com

Conformational Studies of Peptides and Proteins Incorporating S-2-hydroxyethyl-L-cysteine

The introduction of modifications to amino acid side chains can potentially perturb the secondary and tertiary structure of peptides and proteins. Therefore, it is crucial to assess the conformational impact of incorporating S-2-hydroxyethyl-L-cysteine.

| Protein Variant | Spectroscopic Method | Key Finding |

| Wild-type λ-repressor | Circular Dichroism (CD) | Characteristic α-helical spectrum. |

| S-(2-hydroxyethyl)-cysteine-4 λ-repressor | Circular Dichroism (CD) | The CD spectrum was similar to the wild-type, indicating no significant conformational perturbation in the N-terminal domain. |

| This table summarizes the findings from a comparative conformational study, demonstrating that the S-2-hydroxyethyl modification had a minimal impact on the structure of the λ-repressor protein. Data sourced from a study on the interaction between the λ-repressor and its operator DNA. researchgate.net |

This finding suggests that the S-2-hydroxyethyl modification can be a structurally conservative substitution. While it prevents disulfide bond formation, its flexible and hydrophilic nature may allow it to be accommodated within a protein structure without inducing large-scale unfolding or misfolding. researchgate.net This is a critical property for its use as a stable cysteine analogue in biological studies. Broader studies on peptide conformation have shown that even small modifications can have significant effects; for instance, the reactivity of a cysteine in a 29-residue peptide was found to be highly dependent on the peptide's α-helical structure, which could be stabilized by a small molecule reaction partner. mit.edu This highlights that while the S-2-hydroxyethyl group may be non-perturbing in some contexts, its influence on local conformation and dynamics is an important consideration.

Investigations into the Interactions of S-2-hydroxyethyl-L-cysteine-Containing Peptides with Biological Systems and Pathways

The modification of a cysteine thiol to a thioether with a terminal hydroxyl group fundamentally alters its potential biological interactions. The primary change is the removal of the reactive thiol group, which eliminates the ability to form disulfide bonds with other cysteine residues in proteins or peptides. mdpi.com This is significant, as disulfide bonding is a key mechanism for the interaction of many cysteine-containing molecules with biological systems, such as the adhesion of thiolated polymers to mucus glycoproteins. mdpi.com

The S-2-hydroxyethyl moiety introduces new possibilities for non-covalent interactions. The terminal hydroxyl group is a potent hydrogen bond donor and acceptor, which could facilitate interactions with biological macromolecules like proteins and nucleic acids. The thioether linkage itself, while less reactive than a thiol, is still a polarizable group that can participate in various non-covalent interactions.

While direct studies on the interaction of S-2-hydroxyethyl-L-cysteine-containing peptides with specific pathways are limited, research on related molecules provides insights. For example, L-cysteine-S-conjugates are a known class of organic compounds that can participate in biological pathways. drugbank.com The incorporation of S-2-hydroxyethyl-L-cysteine into a peptide sequence could therefore influence its absorption, distribution, and metabolism. Furthermore, the ability to selectively modify cysteine residues in complex proteins, such as antibodies, with functional tags highlights the potential for using such modified cysteines to create targeted therapeutics that interact specifically with biological systems like the Her2 receptor. nih.gov

Structure-Activity Relationship (SAR) Studies in Peptides Modified with S-2-hydroxyethyl-L-cysteine

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity and for optimizing lead compounds in drug discovery. Replacing a native cysteine with S-2-hydroxyethyl-L-cysteine is a key move in an SAR study, as it probes the importance of the free thiol group versus its steric and electronic properties.

The modification introduces several structural changes that can be analyzed in an SAR context:

Elimination of Disulfide Bonding: Prevents dimerization or cross-linking, which can be critical for the activity of some peptides, such as the antimicrobial peptide LEAP-2, whose activity is highly dependent on its disulfide-bridge-defined structure. researchgate.net

Introduction of a Hydroxyl Group: Adds a site for hydrogen bonding, potentially increasing affinity for a target or improving solubility.

Increased Flexibility: The hydroxyethyl (B10761427) chain adds conformational flexibility compared to a more constrained disulfide bond.

Altered Polarity and Steric Profile: The modification changes the local shape and polarity, which can affect binding to a receptor or enzyme active site.

Studies on other cysteine modifications provide a framework for predicting the outcomes of this substitution. For example, in SAR studies of a HER2 receptor targeting peptide, replacing cysteines with serine (which contains a hydroxyl group) or alanine (B10760859) led to significant changes in cellular uptake, demonstrating the sensitivity of the system to modifications at this position. mdpi.com Similarly, an SAR study of the permeability-modulating peptide AT-1002 specifically aimed to replace a cysteine residue to improve its stability while retaining its biological function. nih.gov

| Structural Change from Cys to S-2-hydroxyethyl-Cys | Potential Impact on Biological Activity | Example from Related SAR Studies |

| Blocked thiol group | Loss of disulfide-mediated activity; increased stability against oxidation. | Replacing cysteine in peptide AT-1002 was explored to enhance stability. nih.gov |

| Addition of -CH2CH2OH | New hydrogen bonding opportunities; altered solubility and polarity. | Replacing cysteine with serine (containing -OH) in a HER2-targeting peptide altered cellular uptake. mdpi.com |

| Change in side-chain volume | Steric hindrance or improved fit in a binding pocket. | Systematic replacement of cysteines with smaller (alanine) or polar (serine) residues impacts activity. mdpi.com |

| Prevention of dimerization | Monomeric form may have different activity profile (agonist vs. antagonist). | The activity of LEAP-2 is highly dependent on its disulfide-linked structure. researchgate.net |

| This table outlines the key structural modifications when replacing a standard cysteine with S-2-hydroxyethyl-L-cysteine and the potential consequences for biological activity, drawing parallels from published SAR studies. |

By incorporating S-2-hydroxyethyl-L-cysteine into a peptide, researchers can systematically dissect the role of the cysteine thiol in the peptide's mechanism of action, distinguishing between functions that require a reactive thiol (e.g., covalent bond formation) and those that rely on the residue's size, shape, or ability to form non-covalent interactions.

Future Directions and Emerging Research Areas

The unique structural features of Fmoc-S-2-hydroxyethyl-L-cysteine, particularly the presence of a reactive hydroxyl group on the S-alkyl chain, position it as a valuable building block for future advancements in peptide science and chemical biology. Research is progressively moving beyond its standard use, exploring novel applications that leverage its distinct chemical properties.

Q & A

Q. How is Fmoc-S-2-hydroxyethyl-L-cysteine synthesized, and what are the critical purification considerations?

The synthesis involves introducing the Fmoc (fluorenylmethyloxycarbonyl) protective group to the amino group of L-cysteine, followed by modification of the thiol group with a 2-hydroxyethyl moiety. Key steps include:

- Coupling reactions : Use of Fmoc-Cl or Fmoc-OSu under alkaline conditions to ensure selective amino group protection .

- Purification : High-performance liquid chromatography (HPLC) is essential to isolate the compound from byproducts, particularly unreacted Fmoc precursors or hydroxylated derivatives. Recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) can further enhance purity .

- Quality control : Monitor enantiomeric purity via chiral HPLC or circular dichroism (CD) spectroscopy to detect racemization during synthesis .

Q. What handling and storage protocols are recommended for this compound?

- Storage : Maintain at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the Fmoc group and oxidation of the thiol-derived side chain .

- Safety precautions : Use nitrile gloves and lab coats to avoid skin contact, which may trigger allergic reactions (Category 1 skin sensitizer per GHS classification). Conduct reactions in fume hoods to minimize inhalation risks .

- Stability : Avoid prolonged exposure to basic conditions (>pH 8), which can prematurely cleave the Fmoc group .

Q. Which analytical techniques are most effective for characterizing this compound?

- Purity assessment : Reverse-phase HPLC with UV detection (λ = 265–280 nm, typical for Fmoc absorption) .

- Structural confirmation : Mass spectrometry (MS) for molecular weight verification (expected ~386.4 g/mol for this compound) and nuclear magnetic resonance (NMR) spectroscopy to resolve the hydroxyethyl group’s proton environment .

- Chirality analysis : Chiral columns in HPLC or CD spectroscopy to ensure <0.2% D-enantiomer contamination .

Advanced Research Questions

Q. How can this compound be optimized for studying enzyme-substrate interactions?

- Substrate design : Incorporate the compound into peptide sequences as a mimic of natural cysteine residues to study thiol-dependent enzymes (e.g., proteases, oxidoreductases).

- Kinetic assays : Vary substrate concentrations (0.1–10 mM) and monitor reaction rates via fluorescence (if the Fmoc group is retained) or discontinuous assays using HPLC to track product formation .

- Competitive inhibition studies : Compare binding affinity (Ki) against native substrates to elucidate enzyme active-site specificity .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) with this compound?

- Reaction conditions : Use low temperatures (4°C) during coupling steps and minimize exposure to piperidine (used for Fmoc deprotection) to reduce base-induced racemization .

- Coupling agents : Opt for HOBt/DIC or Oxyma Pure/DIC systems, which are less prone to inducing chirality loss compared to carbodiimide-based reagents .

- Monitoring : Regularly analyze intermediates via CD spectroscopy or Marfey’s reagent derivatization to quantify D/L ratios .

Q. How does the S-2-hydroxyethyl group influence solubility and reactivity in peptide synthesis?

- Solubility : The hydroxyethyl group enhances hydrophilicity, improving solubility in polar solvents (e.g., DMF, aqueous buffers) compared to S-alkyl or S-benzyl derivatives. This property facilitates SPPS in standard resin systems .

- Reactivity : The hydroxyl group may participate in hydrogen bonding, affecting peptide folding. However, it is less nucleophilic than free thiols, reducing undesired disulfide formation during synthesis .

Q. What are the implications of S-2-hydroxyethyl side chain oxidation on peptide stability?

- Oxidation pathways : The hydroxyethyl group can undergo oxidation to form sulfoxide or sulfone derivatives under strong oxidizing conditions (e.g., H2O2), altering peptide conformation and bioactivity .

- Prevention : Use antioxidants (e.g., TCEP) in buffers and store peptides under inert atmospheres (N2 or Ar).

- Monitoring : Characterize oxidation products via LC-MS and compare retention times against synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.